![molecular formula C10H8N2S B1316791 8H-吲哚并[1,2-d][1,3]噻唑-2-胺 CAS No. 85787-95-7](/img/structure/B1316791.png)

8H-吲哚并[1,2-d][1,3]噻唑-2-胺

描述

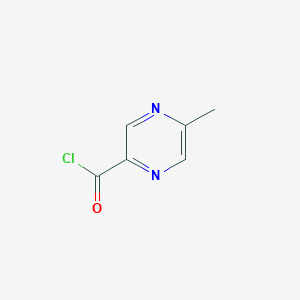

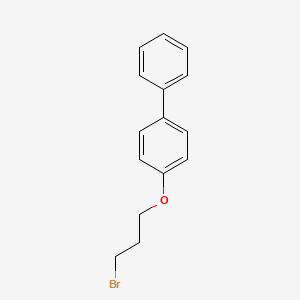

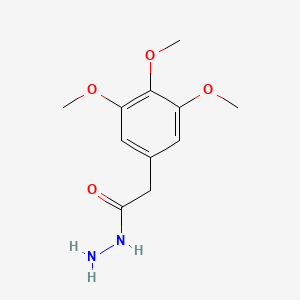

8H-indeno[1,2-d][1,3]thiazol-2-amine is a chemical compound with the CAS Number: 85787-95-7 . It has a molecular weight of 188.25 and its IUPAC name is 8H-indeno[1,2-d][1,3]thiazol-2-amine .

Synthesis Analysis

A series of 8H-indeno[1,2-d]thiazole derivatives were synthesized and evaluated for their biochemical activities against SARS-CoV-2 3CL pro . The representative compound 7a displayed inhibitory activity with an IC50 of 1.28 ± 0.17 μM against SARS-CoV-2 3CL pro .Molecular Structure Analysis

The InChI code for 8H-indeno[1,2-d][1,3]thiazol-2-amine is 1S/C10H8N2S/c11-10-12-9-7-4-2-1-3-6(7)5-8(9)13-10/h1-4H,5H2,(H2,11,12) .Chemical Reactions Analysis

The indene moiety of compound 7a buried deeply into the hydrophobic S2 subsite with π-electrons with Arg188 and hydrophobic interaction with Met165 . The 3,5-dimethoxybenzamido moiety of compound 7a formed strong H-bonds with Asn142, Glu166 on S1 subsite .Physical and Chemical Properties Analysis

8H-indeno[1,2-d][1,3]thiazol-2-amine is a solid substance .科学研究应用

分子动力学和量子化学研究

涉及噻唑衍生物的研究,包括类似于8H-吲哚并[1,2-d][1,3]噻唑-2-胺的化合物,已经集中在它们作为金属(如铁)腐蚀抑制剂的潜力上。利用量子化学参数和分子动力学模拟来预测这些化合物的抑制性能,展示了它们在材料科学和工程应用中的实用性 (Kaya et al., 2016)。

合成和抗菌评价

对苯并[b]吲哚并[1,2-e][1,4]噻嗪-11(10aH)-酮的合成及其区域选择性合成进行了研究,突出了这些化合物的抗菌潜力。这项工作展示了这种化学结构在新抗菌和抗真菌剂开发中的相关性 (Mor & Khatri, 2022)。

基于结构的药物设计

已经探索了8H-吲哚并[1,2-d][1,3]噻唑的三环结构作为果糖-1,6-二磷酸酶(FBPase)抑制剂的潜力,这是抗糖尿病治疗的靶点。基于结构的药物设计已经导致发现具有显著抑制活性的化合物,展示了这种骨架在药物化学应用中的意义 (Tsukada et al., 2010)。

噻唑衍生物的抗菌活性

已经进行了多项关于噻唑衍生物的合成和抗菌评价的研究,包括吲哚[1,2-d]噻唑。这些化合物已经显示出对多种细菌和真菌菌株的良好活性,突显了它们在寻找新的抗菌剂中的重要性 (Rashad et al., 2010)。

化学选择性合成

研究还集中在噻唑的化学选择性合成上,展示了8H-吲哚并[1,2-d][1,3]噻唑-2-胺及相关化合物在合成有机化学中的多功能性。这些研究为开发具有潜在药物发现和工业应用的新化合物提供了见解 (Colella et al., 2018)。

作用机制

Target of Action

The primary target of 8H-indeno[1,2-d][1,3]thiazol-2-amine is the 3-Chymotrypsin-like cysteine protease (3CL pro) . This enzyme plays a crucial role in the replication of SARS-CoV-2, making it an attractive target for potential inhibitors .

Mode of Action

8H-indeno[1,2-d][1,3]thiazol-2-amine: interacts with its target, the 3CL pro enzyme, by binding to it and inhibiting its activity . This inhibition disrupts the replication process of SARS-CoV-2 .

Biochemical Pathways

The inhibition of the 3CL pro enzyme by 8H-indeno[1,2-d][1,3]thiazol-2-amine affects the biochemical pathway of SARS-CoV-2 replication . By blocking this pathway, the compound prevents the virus from multiplying and spreading .

Result of Action

The result of the action of 8H-indeno[1,2-d][1,3]thiazol-2-amine is the inhibition of SARS-CoV-2 replication . By inhibiting the 3CL pro enzyme, the compound prevents the virus from multiplying, potentially reducing the severity of the infection .

未来方向

生化分析

Biochemical Properties

8H-indeno[1,2-d][1,3]thiazol-2-amine plays a crucial role in biochemical reactions, particularly in the inhibition of viral proteases. It has been shown to interact with the 3-chymotrypsin-like cysteine protease (3CLpro) of SARS-CoV-2, an enzyme essential for viral replication . The compound binds to the active site of 3CLpro, inhibiting its activity and thereby preventing the virus from replicating . This interaction is characterized by a strong binding affinity, with an inhibitory concentration (IC50) of 1.28 ± 0.17 μM .

Cellular Effects

The effects of 8H-indeno[1,2-d][1,3]thiazol-2-amine on various cell types and cellular processes are profound. In infected cells, the compound disrupts viral replication by inhibiting the 3CLpro enzyme . This inhibition leads to a decrease in viral load and an overall reduction in viral-induced cytopathic effects. Additionally, 8H-indeno[1,2-d][1,3]thiazol-2-amine has been observed to influence cell signaling pathways, particularly those involved in the antiviral response, and can modulate gene expression related to immune response and inflammation .

Molecular Mechanism

At the molecular level, 8H-indeno[1,2-d][1,3]thiazol-2-amine exerts its effects through direct binding interactions with the 3CLpro enzyme . The compound fits into the enzyme’s active site, forming hydrogen bonds and hydrophobic interactions that stabilize the inhibitor-enzyme complex . This binding prevents the enzyme from processing viral polyproteins, thereby halting viral replication. Additionally, 8H-indeno[1,2-d][1,3]thiazol-2-amine may influence gene expression by modulating transcription factors involved in the antiviral response .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 8H-indeno[1,2-d][1,3]thiazol-2-amine have been observed to change over time. The compound exhibits good stability under physiological conditions, maintaining its inhibitory activity over extended periods . Degradation products may form over time, potentially reducing its efficacy. Long-term studies have shown that 8H-indeno[1,2-d][1,3]thiazol-2-amine can have sustained effects on cellular function, particularly in reducing viral replication and associated cytopathic effects .

Dosage Effects in Animal Models

The effects of 8H-indeno[1,2-d][1,3]thiazol-2-amine vary with different dosages in animal models. At therapeutic doses, the compound effectively reduces viral load and improves clinical outcomes in infected animals . At higher doses, toxic effects such as hepatotoxicity and nephrotoxicity have been observed . These adverse effects highlight the importance of optimizing dosage to balance efficacy and safety.

Metabolic Pathways

8H-indeno[1,2-d][1,3]thiazol-2-amine is involved in several metabolic pathways. It is primarily metabolized by liver enzymes, including cytochrome P450 isoforms . The compound’s metabolism results in the formation of various metabolites, some of which retain inhibitory activity against 3CLpro . Additionally, 8H-indeno[1,2-d][1,3]thiazol-2-amine can affect metabolic flux by altering the levels of key metabolites involved in antiviral responses .

Transport and Distribution

Within cells and tissues, 8H-indeno[1,2-d][1,3]thiazol-2-amine is transported and distributed through interactions with specific transporters and binding proteins . These interactions facilitate the compound’s localization to sites of viral replication, enhancing its antiviral efficacy . The compound’s distribution is also influenced by its physicochemical properties, such as solubility and lipophilicity .

Subcellular Localization

The subcellular localization of 8H-indeno[1,2-d][1,3]thiazol-2-amine is critical for its activity. The compound is primarily localized to the cytoplasm, where it interacts with the 3CLpro enzyme . Post-translational modifications and targeting signals may further direct the compound to specific subcellular compartments, optimizing its inhibitory effects .

属性

IUPAC Name |

4H-indeno[1,2-d][1,3]thiazol-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8N2S/c11-10-12-9-7-4-2-1-3-6(7)5-8(9)13-10/h1-4H,5H2,(H2,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XXHWFLFMSNXBLK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2=CC=CC=C2C3=C1SC(=N3)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8N2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90525893 | |

| Record name | 8H-Indeno[1,2-d][1,3]thiazol-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90525893 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

188.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

85787-95-7 | |

| Record name | 8H-Indeno[1,2-d][1,3]thiazol-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90525893 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

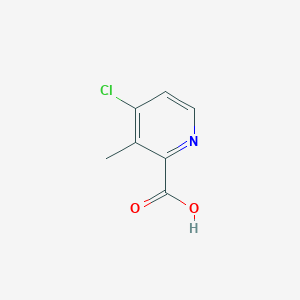

![6-Fluoro-2-methylbenzo[d]thiazole](/img/structure/B1316711.png)

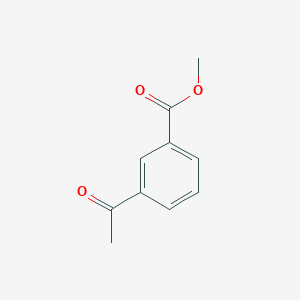

![[4-(1,3-Dioxolan-2-yl)phenyl]methanol](/img/structure/B1316727.png)

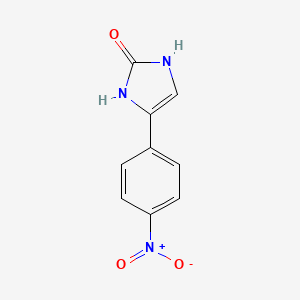

![4-[(4-Methoxyphenyl)azo]-morpholine](/img/structure/B1316736.png)